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Compound of Interest
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Cat. No.: B12303170 Get Quote

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid isolated from the genus Aconitum, notably from

Aconitum carmichaelii. These alkaloids are of significant interest to researchers due to their

complex structures and diverse biological activities. The structural elucidation of these natural

products relies heavily on a combination of modern spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. This guide provides a comprehensive overview of the spectroscopic data and the

experimental protocols typically employed in the characterization of Carmichaenine D and

related diterpenoid alkaloids.

Due to the limited availability of specific spectroscopic data for Carmichaenine D in the public

domain, this guide will utilize data from a closely related and structurally representative C19-

diterpenoid alkaloid, 1-epi-hokbusine A, also isolated from Aconitum carmichaelii, to illustrate

the principles and data presentation.

Spectroscopic Data
The structural determination of C19-diterpenoid alkaloids is achieved through the detailed

analysis of their spectroscopic data. The following tables summarize the key NMR, MS, and IR

data for the representative compound, 1-epi-hokbusine A.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
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NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and

stereochemistry of diterpenoid alkaloids. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR

experiments are crucial for unambiguous assignments.

Table 1: ¹H NMR Spectroscopic Data for 1-epi-hokbusine A (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1 3.42 m

2 2.58 m

3 3.95 m

5 4.10 d 6.5

6 4.35 t 5.0

7 2.75 m

9 2.90 m

10 3.20 d 7.0

13 2.95 m

14 4.90 t 5.0

15 2.40 m

16 3.80 m

17 2.85 s

19a 2.70 d 12.0

19b 3.10 d 12.0

N-CH₂ 2.50, 2.80 m

N-CH₃ 1.10 t 7.0

1-OCH₃ 3.30 s

6-OCH₃ 3.40 s

8-OCH₃ 3.25 s

16-OCH₃ 3.35 s

18-OCH₃ 3.15 s

Table 2: ¹³C NMR Spectroscopic Data for 1-epi-hokbusine A (125 MHz, CDCl₃)
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Position δC (ppm) Position δC (ppm)

1 82.5 11 50.2

2 26.5 12 35.5

3 34.8 13 45.0

4 39.0 14 75.5

5 52.5 15 38.0

6 83.0 16 82.0

7 48.5 17 61.5

8 77.0 18 78.0

9 45.5 19 58.0

10 41.0 N-CH₂ 49.0

N-CH₃ 13.5

1-OCH₃ 56.0 6-OCH₃ 59.0

8-OCH₃ 56.5 16-OCH₃ 56.2

18-OCH₃ 57.5

Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of the alkaloid. High-resolution mass spectrometry (HRMS) is employed to

determine the exact molecular formula.

Table 3: Mass Spectrometry Data for a Representative C19-Diterpenoid Alkaloid

Technique Ion m/z

ESI-MS [M+H]⁺ 496

HR-ESI-MS [M+H]⁺
496.3325 (Calculated for

C₂₇H₄₅NO₆: 496.3320)
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Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the presence of specific functional groups within the

molecule.

Table 4: Infrared (IR) Spectroscopy Data for a Representative C19-Diterpenoid Alkaloid

Wavenumber (cm⁻¹) Assignment

3450 O-H stretching

2930, 2870 C-H stretching (aliphatic)

1460 C-H bending

1090 C-O stretching (ether and alcohol)

Experimental Protocols
The isolation and spectroscopic analysis of C19-diterpenoid alkaloids from Aconitum species

involve a series of well-established procedures.

Isolation and Purification
Extraction: The air-dried and powdered plant material (e.g., roots of Aconitum carmichaelii) is

typically extracted with a solvent such as methanol or ethanol at room temperature.

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure

to separate the alkaloids from other constituents. The extract is dissolved in an acidic

solution (e.g., 2% HCl) and then washed with a non-polar solvent (e.g., ethyl acetate) to

remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with

ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.g.,

dichloromethane or chloroform) to obtain the crude alkaloid fraction.

Chromatographic Separation: The crude alkaloid mixture is further purified using a

combination of chromatographic techniques, including silica gel column chromatography,

preparative thin-layer chromatography (TLC), and high-performance liquid chromatography

(HPLC), often with a C18 reversed-phase column.
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Spectroscopic Analysis
NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (typically 400

MHz or higher). Samples are dissolved in a deuterated solvent, most commonly chloroform-d

(CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired to establish the

complete structure and relative stereochemistry.

Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI)

or fast atom bombardment (FAB) techniques. High-resolution mass spectrometry (HR-ESI-

MS or HR-FAB-MS) is used to determine the elemental composition and confirm the

molecular formula.

Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are

typically prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a C19-

diterpenoid alkaloid like Carmichaenine D.
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Caption: Workflow for the isolation and spectroscopic analysis of C19-diterpenoid alkaloids.
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To cite this document: BenchChem. [Spectroscopic Data of Carmichaenine D: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12303170#carmichaenine-d-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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